molecular formula C12H23NO2 B2456898 Tert-butyl 2-(azepan-4-yl)acetate CAS No. 1864053-28-0

Tert-butyl 2-(azepan-4-yl)acetate

Cat. No.: B2456898
CAS No.: 1864053-28-0
M. Wt: 213.321
InChI Key: JIKUZTNTAQWSLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azepan-4-yl)acetate typically involves the esterification of 2-(azepan-4-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: it is likely that similar esterification processes are scaled up with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-(azepan-4-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may also be used in the development of new bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(azepan-4-yl)acetate depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-(azepan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUZTNTAQWSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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